(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2193052-12-7
VCID: VC5008713
InChI: InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
SMILES: CC(C1=CC(=C(C=C1)OC)Br)N.Cl
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride

CAS No.: 2193052-12-7

Cat. No.: VC5008713

Molecular Formula: C9H13BrClNO

Molecular Weight: 266.56

* For research use only. Not for human or veterinary use.

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride - 2193052-12-7

Specification

CAS No. 2193052-12-7
Molecular Formula C9H13BrClNO
Molecular Weight 266.56
IUPAC Name (1S)-1-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Standard InChI Key HWDQDOJCFVFAQC-RGMNGODLSA-N
SMILES CC(C1=CC(=C(C=C1)OC)Br)N.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, (1S)-1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride, reflects its core structure:

  • A phenyl ring substituted with a bromo group (-Br) at position 3 and a methoxy group (-OCH₃) at position 4.

  • An ethylamine chain (-CH₂CH₂NH₂) attached to the phenyl ring at position 1, with the amine group protonated as a hydrochloride salt for stability.

  • Chirality at the C1 carbon, resulting in the S enantiomer.

The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2193052-12-7
Molecular FormulaC₉H₁₃BrClNO
Molecular Weight266.56 g/mol
IUPAC Name(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride
SMILESCC@@HN.Cl
InChIKeyHWDQDOJCFVFAQC-RGMNGODLSA-N

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions (e.g., LogP = 2.1) suggest moderate lipophilicity, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The hydrochloride salt form improves aqueous solubility compared to the free base.

Spectroscopic Data

  • NMR: The proton NMR spectrum would feature distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and the ethylamine chain (δ 1.2–2.9 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 266.56 (M+H⁺) and characteristic fragments from Br loss (m/z 187) are expected .

Biological Activity and Applications

Mechanistic Insights

Structural analogs of this compound exhibit bioactivity modulated by the bromo-methoxy pharmacophore, which influences:

  • Receptor Binding: The bromine atom’s electron-withdrawing effect and methoxy group’s hydrogen-bonding capacity may enhance affinity for G protein-coupled receptors (GPCRs).

  • Enzyme Inhibition: Similar compounds inhibit cytochrome P450 enzymes, suggesting potential drug-drug interaction risks.

PrecautionImplementation
Personal Protective Equipment (PPE)Gloves, lab coat, goggles
VentilationFume hood
StorageCool, dry place away from light

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